

Thermochemical Properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-(4-bromophenyl)-2,2-dimethylacetate*

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Abstract

This technical guide addresses the thermochemical properties of **Methyl 2-(4-bromophenyl)-2,2-dimethylacetate** (CAS No. 154825-97-5). A comprehensive review of available literature and databases indicates a significant gap in experimentally determined thermochemical data for this compound. While basic physical properties have been reported, crucial parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity remain uncharacterized. This guide summarizes the known physical data and proposes a robust computational methodology to derive these essential thermochemical properties. The outlined in-silico approach provides a viable pathway for researchers to obtain reliable thermodynamic data crucial for process design, safety analysis, and further research in drug development and material science where this compound serves as a key intermediate.

Introduction

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a colorless oil utilized as a key intermediate in organic synthesis.^[1] Its applications span the pharmaceutical industry as a starting material for drug development and in material science for creating novel materials with enhanced properties.^[1] Despite its utility, a thorough search of scientific literature and chemical

databases reveals a complete lack of experimentally determined thermochemical data.

Thermochemical properties, such as the standard enthalpy of formation, are fundamental for understanding the energetic stability of a molecule and are critical for the safe and efficient design of chemical processes.

This guide provides a summary of the currently available physical property data for **Methyl 2-(4-bromophenyl)-2,2-dimethylacetate**. More importantly, in the absence of experimental data, it presents a detailed protocol for a high-accuracy computational thermochemistry study to determine its key thermochemical parameters.

Physicochemical Properties

While experimental thermochemical data is unavailable, several basic physical and chemical properties of **Methyl 2-(4-bromophenyl)-2,2-dimethylacetate** have been reported. These are summarized in Table 1.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[2] [3]
Molecular Weight	257.12 g/mol	[3]
Appearance	Colourless oil	[1]
Boiling Point	290 °C	[1]
Density	1.337 g/cm ³	[1]
Refractive Index	1.522	[1]
Vapor Pressure	0.00209 mmHg at 25°C	[1]
Water Solubility	43 mg/L at 20°C	[1]
Flash Point	129 °C	[1]

Proposed Computational Thermochemistry Protocol

Given the absence of experimental data, a computational approach is the most feasible method to determine the thermochemical properties of **Methyl 2-(4-bromophenyl)-2,2-**

dimethylacetate. High-accuracy composite methods, such as the Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3) methods, are recommended for their proven accuracy in calculating thermochemical data for a wide range of organic molecules.

The following sections detail the proposed computational workflow.

Molecular Structure Optimization and Vibrational Analysis

The first step involves determining the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure.

- **Initial Conformer Search:** A preliminary conformational search should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to identify potential low-energy conformers.
- **Geometry Optimization:** The most stable conformers should then be re-optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
- **Final Optimization and Frequency Calculation:** The lowest energy structure from the DFT optimization should be further optimized at the level of theory required by the chosen composite method (e.g., B3LYP/6-31G(2df,p) for G4 theory). A subsequent vibrational frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

Following the geometry optimization and frequency analysis, a series of high-level single-point energy calculations are performed on the optimized geometry. The specific sequence of calculations depends on the chosen composite method (G4 or CBS-QB3). These methods systematically approach the exact energy by accounting for electron correlation, basis set effects, and higher-level corrections. For molecules containing third-row elements like bromine,

it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure.

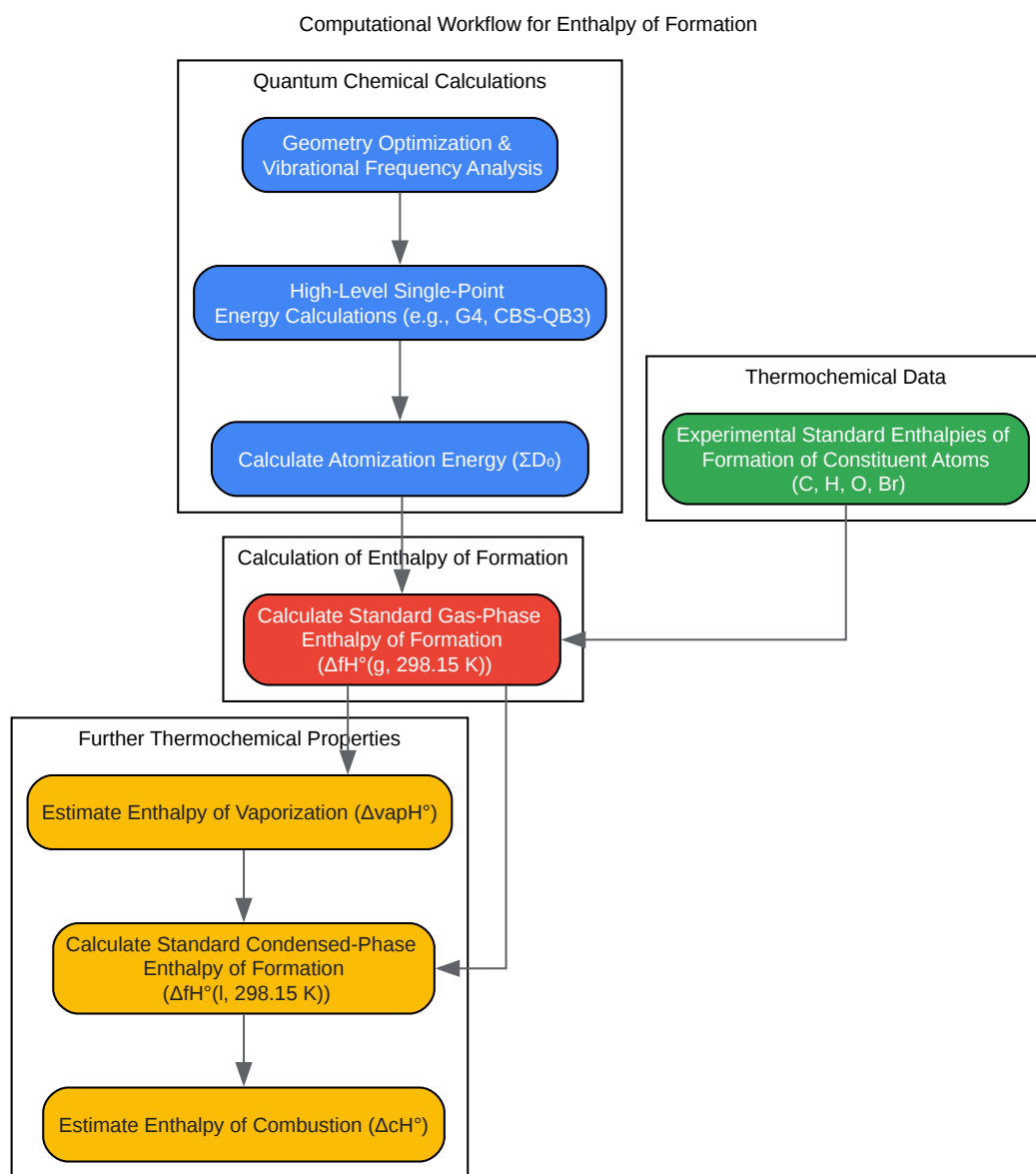
Calculation of Thermochemical Properties

The primary thermochemical property to be calculated is the standard gas-phase enthalpy of formation ($\Delta_f H^\circ(g, 298.15\text{ K})$). This is typically determined using the atomization energy approach.

Atomization Energy (ΣD_o): The atomization energy is the energy required to break all the bonds in a molecule in its gaseous state to form its constituent atoms in their gaseous ground states.

[4]

The workflow for calculating the standard enthalpy of formation via the atomization method is illustrated in the diagram below.



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Caption: A logical workflow for the computational determination of the thermochemical properties of **Methyl 2-(4-bromophenyl)-2,2-dimethylacetate**.

The standard enthalpy of formation of the molecule in the gas phase can be calculated using the following equation:

$$\Delta_f H^\circ(\text{molecule, g}) = \sum [\Delta_f H^\circ(\text{atom, g})] - \Sigma D_0$$

where:

- $\sum [\Delta_f H^\circ(\text{atom, g})]$ is the sum of the experimental standard enthalpies of formation of the constituent atoms in the gas phase.
- ΣD_0 is the calculated atomization energy at 0 K.

A correction for the thermal energy from 0 K to 298.15 K is then applied to obtain the standard enthalpy of formation at 298.15 K.

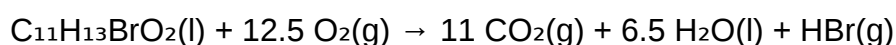
Estimation of Condensed-Phase Properties

While the primary output of these computational methods is gas-phase data, it is possible to estimate condensed-phase properties.

- Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$): The enthalpy of vaporization can be estimated using empirical models or continuum solvation models (e.g., SMD, CPCM) in conjunction with the calculated gas-phase properties.
- Enthalpy of Formation in the Liquid Phase ($\Delta_f H^\circ(\text{l})$): This can be derived by subtracting the estimated enthalpy of vaporization from the calculated gas-phase enthalpy of formation:

$$\Delta_f H^\circ(\text{l}) = \Delta_f H^\circ(\text{g}) - \Delta_{\text{vap}} H^\circ$$

- Enthalpy of Combustion ($\Delta_c H^\circ$): Once the standard enthalpy of formation in the liquid phase is determined, the standard enthalpy of combustion can be calculated using Hess's law, based on the balanced combustion reaction:



Conclusion

This technical guide highlights the absence of experimentally determined thermochemical data for **Methyl 2-(4-bromophenyl)-2,2-dimethylacetate**, a compound of interest in the pharmaceutical and material science sectors. To address this knowledge gap, a detailed computational protocol is proposed. By employing high-accuracy composite methods like G4 or CBS-QB3, researchers can reliably predict key thermochemical properties, including the enthalpy of formation, enthalpy of vaporization, and enthalpy of combustion. The data generated from this in-silico approach will be invaluable for process optimization, safety assessments, and advancing the scientific understanding of this important chemical intermediate. It is recommended that future experimental work be directed towards validating these computational predictions.

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